molecular formula C12H15FN2O B8715290 N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide CAS No. 77483-90-0

N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Cat. No. B8715290
Key on ui cas rn: 77483-90-0
M. Wt: 222.26 g/mol
InChI Key: UNQHFOZBGMEFRP-UHFFFAOYSA-N
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Patent
US04416884

Procedure details

A mixture of 8 g of 6-fluoro-5-acetylamino-quinaldine and 0.2 g of 5% platinum on carbon was dissolved in 80 ml of acetic acid and the solution was subjected to catalytic hydrogenation according to Parr method at a hydrogen pressure of 4 kg/cm2. After a theoretical amount of hydrogen was absorbed the reaction mixture was filtered. The filtrate was then concentrated under reduced pressure to obtain 8 g of 6-fluoro-5-acetylamino-1,2,3,4-tetrahydroquinaldine as an oily product. Production of this compound was confirmed by NMR spectral analysis and mass spectral analysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH:13][C:14](=[O:16])[CH3:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[H][H]>[Pt].C(O)(=O)C>[F:1][C:2]1[C:3]([NH:13][C:14](=[O:16])[CH3:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]([CH3:12])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C(=C2C=CC(=NC2=CC1)C)NC(C)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a theoretical amount of hydrogen was absorbed the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2CCC(NC2=CC1)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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